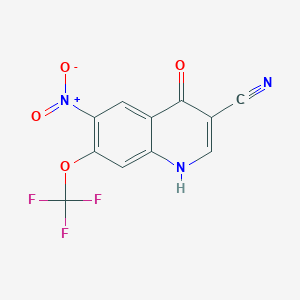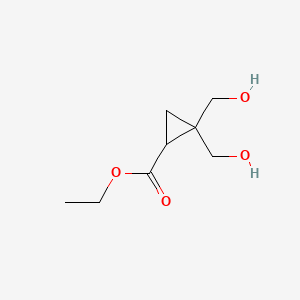
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It is a cyclopropane derivative, characterized by the presence of two hydroxymethyl groups and an ethyl ester group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of ethyl diazoacetate with alkenes in the presence of a rhodium catalyst can yield cyclopropane derivatives. The hydroxymethyl groups can then be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoesThese features facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
1,1-Bis(hydroxymethyl)cyclopropane: Similar structure but lacks the ethyl ester group.
Cyclopropanedimethanol: Contains two hydroxymethyl groups but no ester functionality.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)6-3-8(6,4-9)5-10/h6,9-10H,2-5H2,1H3 |
InChI Key |
LHFKMMCCXQYDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


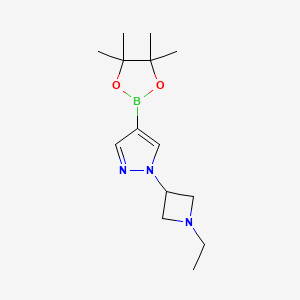
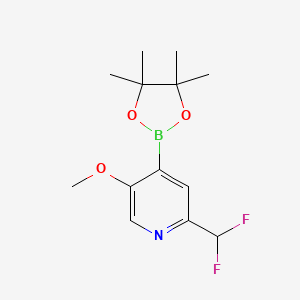
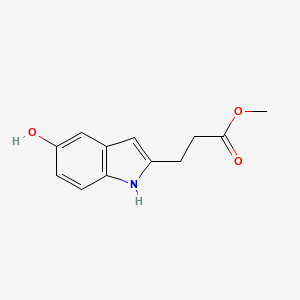
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
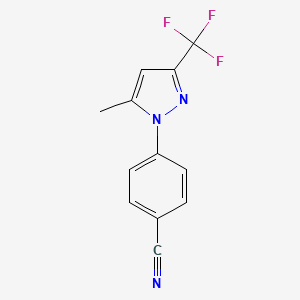

![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
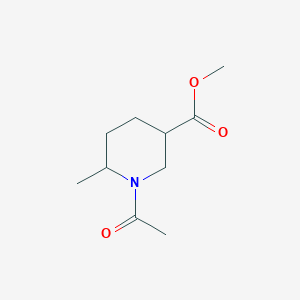
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)

